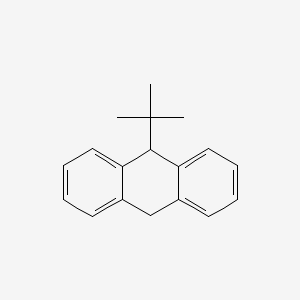![molecular formula C12H20O2 B14705181 [[1,1'-Bi(cyclopentane)]-1-yl]acetic acid CAS No. 23786-95-0](/img/structure/B14705181.png)
[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Bi(cyclopentane)]-1-yl]acetic acid: is an organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of two cyclopentane rings connected by a single carbon atom, with an acetic acid group attached to one of the cyclopentane rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclopentane)]-1-yl]acetic acid typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure. This can be achieved through a series of cyclization reactions, often starting with cyclopentane derivatives.
Introduction of the Acetic Acid Group: The acetic acid group is introduced through a carboxylation reaction. This can be done using reagents such as carbon dioxide and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of [1,1’-Bi(cyclopentane)]-1-yl]acetic acid may involve large-scale cyclization and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Bi(cyclopentane)]-1-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[1,1’-Bi(cyclopentane)]-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [1,1’-Bi(cyclopentane)]-1-yl]acetic acid involves its interaction with specific molecular targets. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can affect the compound’s overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simpler cycloalkane with a single ring structure.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
Cyclopentanone: A cyclopentane derivative with a ketone group.
Uniqueness
[1,1’-Bi(cyclopentane)]-1-yl]acetic acid is unique due to its bicyclic structure and the presence of an acetic acid group. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
23786-95-0 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-(1-cyclopentylcyclopentyl)acetic acid |
InChI |
InChI=1S/C12H20O2/c13-11(14)9-12(7-3-4-8-12)10-5-1-2-6-10/h10H,1-9H2,(H,13,14) |
Clé InChI |
FXKSAARFLGWSCA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2(CCCC2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


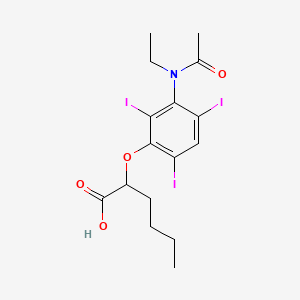
![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
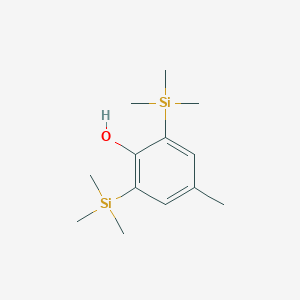
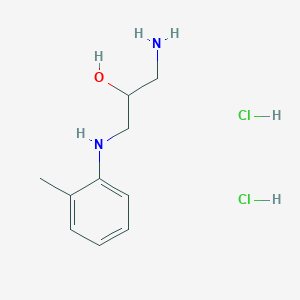
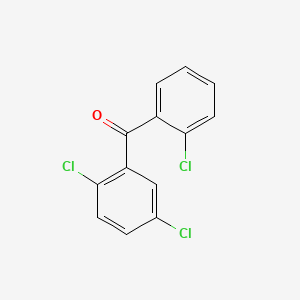
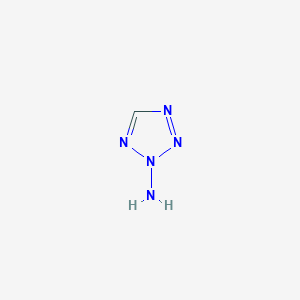
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
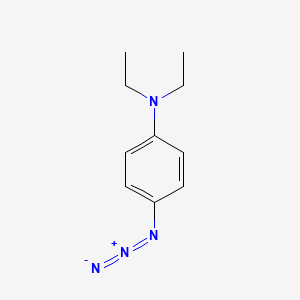
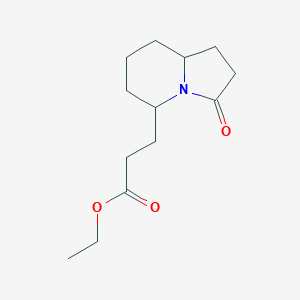
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
![(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate](/img/structure/B14705179.png)
